2-(4-(Isoxazol-5-yl)phenoxy)acetic acid

Catalog No.
S15664409
CAS No.
M.F
C11H9NO4
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Isoxazol-5-yl)phenoxy)acetic acid

Product Name

2-(4-(Isoxazol-5-yl)phenoxy)acetic acid

IUPAC Name

2-[4-(1,2-oxazol-5-yl)phenoxy]acetic acid

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C11H9NO4/c13-11(14)7-15-9-3-1-8(2-4-9)10-5-6-12-16-10/h1-6H,7H2,(H,13,14)

InChI Key

SYAHFXGOGBQXKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)OCC(=O)O

2-(4-(Isoxazol-5-yl)phenoxy)acetic acid is a chemical compound characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound is notable for its diverse biological activities and potential therapeutic applications. Isoxazole derivatives, including 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid, are recognized for their roles in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug development .

, including:

  • Oxidation: This process can transform the compound into carboxylic acids when reacted with oxidizing agents such as potassium permanganate.
  • Reduction: Reducing agents like sodium borohydride can convert the compound into alcohols.
  • Substitution Reactions: These reactions are common and can lead to various derivatives based on the conditions and reagents used.

These reactions highlight the versatility of 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid in synthetic organic chemistry.

2-(4-(Isoxazol-5-yl)phenoxy)acetic acid exhibits a wide range of biological activities. Research indicates that isoxazole derivatives can function as:

  • Analgesics: Reducing pain perception.
  • Anti-inflammatory Agents: Modulating inflammatory responses.
  • Anticancer Agents: Inhibiting tumor growth.
  • Antimicrobial and Antiviral Agents: Effective against various pathogens.
  • Anticonvulsants: Reducing seizure activity.
  • Antidepressants: Modulating mood disorders.
  • Immunosuppressants: Affecting immune responses.

These properties make it a subject of interest in pharmacological studies.

The synthesis of 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid can be achieved through various methods, including:

  • Reaction of Hydroximinoyl Chlorides with Iodinated Terminal Alkynes: This method forms iodoisoxazoles, which can be further transformed into the target compound.
  • Coupling Reactions: Utilizing coupling agents to link the isoxazole moiety with phenoxyacetic acid derivatives.

These synthetic routes are crucial for producing this compound in research and pharmaceutical applications.

In scientific research, 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid serves multiple purposes:

  • As a building block in organic synthesis for creating more complex molecules.
  • In medicinal chemistry for developing new therapeutic agents targeting various diseases.
  • In biological assays to study its effects on different biological systems.

Its diverse applications underscore its significance in both academic and industrial settings.

Studies on the interactions of 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid with biological targets reveal its mechanism of action. The compound interacts with specific enzymes and receptors, modulating their activity, which leads to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain perception .

Several compounds share structural similarities with 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid. These include:

  • 5-Bromo-2-(isoxazol-5-yl)phenol
    • Features a bromine substituent on the phenolic ring.
    • Exhibits analgesic properties.
  • 5-Fluoro-2-(isoxazol-5-yl)phenol
    • Contains a fluorine atom which may enhance its bioactivity.
    • Known for antimicrobial activity.
  • 2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic acid
    • Substituted with chlorine; shows promise in anti-inflammatory applications.

Comparison Table

Compound NameKey FeaturesBiological Activity
2-(4-(Isoxazol-5-yl)phenoxy)acetic acidIsoxazole ring, phenoxy groupAnalgesic, anti-inflammatory
5-Bromo-2-(isoxazol-5-yl)phenolBromine substituentAnalgesic
5-Fluoro-2-(isoxazol-5-yl)phenolFluorine substituentAntimicrobial
2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic acidChlorine substituentAnti-inflammatory

This comparison highlights the unique aspects of 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid while situating it within a broader context of related compounds. Each derivative offers distinct properties that may be leveraged for specific therapeutic applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

219.05315777 g/mol

Monoisotopic Mass

219.05315777 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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